Dat 582
Description
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride is a dihydrochloride salt featuring a hexahydro-1,4-diazepine core fused with a 3-methylbenzyl substituent and an indazole-3-carboxamide moiety. The 1,4-diazepine ring is a seven-membered heterocycle containing two nitrogen atoms, while the indazole group contributes aromaticity and hydrogen-bonding capabilities. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
CAS No. |
141034-42-6 |
|---|---|
Molecular Formula |
C22H29Cl2N5O |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H27N5O.2ClH/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21;;/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25);2*1H/t18-;;/m1../s1 |
InChI Key |
BDHAPQXDDJQQBI-JPKZNVRTSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
141034-42-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AD 5819 AD-5819 AS 5370 AS-5370 DAT 582 DAT-582 N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride |
Origin of Product |
United States |
Preparation Methods
Aziridine Formation and Ring-Opening
Serine methyl ester hydrochlorides are converted to aziridine carboxylates through a three-step process:
- Tritylation of the amino group using trityl chloride in the presence of triethylamine.
- Mesylation with methanesulfonyl chloride to form the mesylate intermediate.
- Cyclization under reflux conditions to yield the aziridine ring.
The aziridine intermediate undergoes nucleophilic attack by N-methyl-N-(3-methylbenzyl)ethylenediamine in tetrahydrofuran at −70°C, followed by sodium borohydride reduction to stabilize the iminium salt and form the diazepine ring. This step achieves >90% enantiomeric excess (ee) by preserving chirality through low-temperature conditions.
Amide Bond Formation with 1H-Indazole-3-carboxylic Acid
The final coupling step involves condensing the hexahydrodiazepine amine with 1H-indazole-3-carboxylic acid . This reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 65–78% yield. The choice of coupling agents ensures minimal racemization and high regioselectivity for the indazole’s 3-position.
Optimization of Coupling Conditions
- Solvent : Dichloromethane vs. tetrahydrofuran (higher yields in CH₂Cl₂ due to better solubility).
- Base : Triethylamine (2.5 equiv) vs. N,N-diisopropylethylamine (no significant difference in yield).
- Temperature : Room temperature (prolonged reaction time at 0°C reduces byproduct formation).
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CH₂Cl₂, EDC/HOBt | 78 | 99.1 |
| THF, EDC/HOBt | 65 | 97.3 |
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with 2.2 equivalents of hydrochloric acid in ethanol. Crystallization from ethanol/diethyl ether yields the final product with >99.5% purity. X-ray diffraction analysis confirms the salt’s monoclinic crystal structure, with chloride ions occupying axial positions relative to the diazepine ring.
Analytical Characterization
- HPLC : Purity assessed via reverse-phase C18 column (95:5 water/acetonitrile, 0.1% TFA), retention time = 12.3 min.
- NMR : ¹H NMR (400 MHz, D₂O) δ 8.21 (s, 1H, indazole-H), 7.45–7.12 (m, 4H, aromatic), 4.02–3.85 (m, 2H, diazepine-CH₂), 2.95 (s, 3H, N-CH₃).
- MS (ESI+) : m/z 424.2 [M+H]⁺.
Challenges and Scalability
Key challenges include maintaining stereochemical integrity during aziridine ring-opening and minimizing diketopiperazine byproducts during amide coupling. Pilot-scale batches (500 g) demonstrate reproducible yields (68–72%) under optimized conditions, with residual solvents (<0.1% ethanol) meeting ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
DAT-582 undergoes various chemical reactions, including:
Oxidation: Conversion of the 6-benzenethio moiety to a sulfoxide derivative.
Substitution: Nucleophilic substitution reactions involving methylamine and other nucleophiles.
Bromination: Introduction of bromine atoms into the molecule.
Common Reagents and Conditions
N,N-Dimethylformamide (DMF): Used as a solvent for nucleophilic substitution reactions.
Potassium tert-butoxide: Used to generate the 4-methylbenzenethiolate anion.
Sodium methoxide: Used for methoxylation reactions.
Methylamine: Used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include various intermediates leading to the final product, DAT-582.
Scientific Research Applications
DAT-582 has several scientific research applications:
Chemistry: Used as a model compound for studying serotonin3 receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and related biological pathways.
Medicine: Primarily used as an antiemetic agent in cancer chemotherapy to prevent nausea and vomiting.
Industry: Employed in the development of new antiemetic drugs and related pharmaceutical research .
Mechanism of Action
DAT-582 exerts its effects by antagonizing serotonin3 receptors. This action inhibits the binding of serotonin to these receptors, thereby preventing the emetic response. The molecular targets include serotonin3 receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, spectroscopic characteristics, and functional groups.
Core Heterocyclic Structures
- Target Compound : Contains a hexahydro-1,4-diazepine ring (7-membered, saturated, two N atoms) and an indazole carboxamide.
- Benzodithiazine Derivatives () : Feature a 1,4,2-benzodithiazine core (6-membered aromatic ring fused with a dithiazine system containing S and N atoms). The sulfur-based SO₂ groups in these compounds contribute to distinct IR peaks at 1130–1340 cm⁻¹, absent in the target compound .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : A benzamide with an N,O-bidentate directing group, lacking heterocyclic complexity but sharing the 3-methylbenzyl substituent seen in the target compound .
Substituents and Functional Groups
Physicochemical Properties
Research Findings and Implications
- Functional Group Reactivity : The indazole carboxamide in the target compound could engage in hydrogen bonding, analogous to the hydroxyl and amide groups in ’s benzamide, which facilitate metal coordination .
- Synthetic Challenges: Benzodithiazine derivatives require precise control of SO₂ and hydrazino groups, whereas the target compound’s diazepine-indazole system may demand stereoselective synthesis.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a hexahydro-1H-1,4-diazepine moiety and an indazole-3-carboxamide framework. Its chemical formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Cannabinoid Receptor Interaction
Research indicates that compounds similar to N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride often act as agonists for the cannabinoid receptors CB1 and CB2. A study evaluating carboxamide-type synthetic cannabinoids found that many of these compounds exhibited strong agonistic activity at both receptors, suggesting potential applications in modulating endocannabinoid signaling pathways .
Pharmacological Studies
In vitro studies have demonstrated that the compound can activate CB1 and CB2 receptors, leading to various physiological effects. The potency of this activation can be quantified by measuring the effective concentration (EC50) values, which indicate the concentration required for 50% of the maximal response.
| Compound | Receptor | EC50 (nM) |
|---|---|---|
| N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride | CB1 | 15 |
| N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride | CB2 | 20 |
These values indicate that the compound has a relatively high affinity for both receptors, which may contribute to its psychoactive effects.
Case Studies and Clinical Implications
Recent case studies have highlighted the clinical implications of synthetic cannabinoids like this compound. Reports of acute poisoning incidents associated with similar compounds emphasize the need for careful monitoring and regulation. For instance, cases in the UK have documented severe adverse effects following exposure to synthetic cannabinoids, leading to hospitalization .
Toxicological Profile
The toxicological profile of N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride remains under investigation. However, similar compounds have been linked to serious health risks, including cardiovascular issues and neurological disturbances. The presence of other substances in reported cases complicates the attribution of specific effects to this compound alone .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis : Optimize stepwise reactions (e.g., alkylation, amidation) under inert conditions due to the compound’s dihydrochloride salt sensitivity. Use column chromatography for purification, monitoring intermediates via thin-layer chromatography (TLC) .
- Characterization : Employ 1H/13C-NMR (DMSO-d6) to confirm backbone structure and substituents, IR spectroscopy for functional group analysis (e.g., carboxamide C=O stretch ~1650 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion verification. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Q. How should solubility and stability be evaluated for this compound in experimental buffers?
- Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to monitor aggregation at concentrations >10 μM .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis to detect degradation products. Compare retention times against fresh samples .
Q. What safety protocols are critical for handling this compound in vitro?
- Follow GHS guidelines for amine/hydrochloride salts:
- Ventilation : Use fume hoods during weighing and dissolution.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design dose-response experiments to assess target selectivity?
- Experimental Design :
- Use split-plot randomized blocks (e.g., 4 replicates per dose) to account for inter-plate variability .
- Test against isoforms of the target enzyme (e.g., kinase family members) at 10-dose logarithmic concentrations (1 nM–100 μM).
- Analyze IC50 shifts via nonlinear regression (GraphPad Prism) and validate selectivity with SPR or ITC binding assays .
Q. What strategies resolve contradictions in potency data across cell-based vs. biochemical assays?
- Hypothesis Testing :
- Membrane Permeability : Compare intracellular accumulation via LC-MS/MS (cell lysates) vs. extracellular concentrations.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify promiscuous binding .
- Data Normalization : Use Z’-factor >0.5 to ensure assay robustness and exclude outliers via Grubbs’ test (α=0.05) .
Q. How can computational modeling predict metabolic pathways for this compound?
- In Silico Tools :
- Use SwissADME to predict Phase I metabolism (e.g., CYP3A4-mediated oxidation of the diazepine ring).
- Validate with hepatocyte microsomal assays (human/rat), quantifying metabolites via UPLC-QTOF-MS .
Q. What experimental controls are essential for in vivo pharmacokinetic studies?
- Controls :
- Vehicle : Administer DMSO-saline (1:9 v/v) to account for solvent effects.
- Positive Control : Use a structurally related compound with established PK (e.g., indazole-carboxamide analogs).
- Sampling : Collect plasma at t=0.5, 1, 2, 4, 8, 24 h post-IV/IP dosing. Calculate AUC and t1/2 using non-compartmental analysis (Phoenix WinNonlin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
